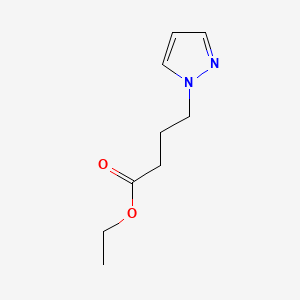

ethyl 4-(1H-pyrazol-1-yl)butanoate

Description

BenchChem offers high-quality ethyl 4-(1H-pyrazol-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1H-pyrazol-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyrazol-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGKUMKJPXBPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149280 | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-55-8 | |

| Record name | Ethyl 1H-pyrazole-1-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Potentials & Synthetic Applications of Pyrazole Derivatives

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry. Its unique electron-rich aromatic nature and capacity for both hydrogen bond donation (NH) and acceptance (N2) allow it to mimic peptide bonds and interact with diverse biological targets. This guide moves beyond a simple literature review to provide a technical blueprint for leveraging pyrazole derivatives in three critical therapeutic areas: Oncology (Kinase inhibition), Inflammation (COX-2 selectivity), and Infectious Diseases.

Part 1: The Pharmacophore & SAR Logic

To rationally design bioactive pyrazoles, one must understand the Structural Activity Relationship (SAR) of the core ring. The pyrazole nucleus is not merely a linker; it is a pharmacophoric anchor.

Structural Dynamics

-

N1 Position: The "switch" for solubility and target specificity. Unsubstituted (NH) pyrazoles can tautomerize, affecting binding modes. Substitution here (e.g., with phenyl or alkyl groups) locks the tautomer and often improves lipophilicity for membrane permeability.

-

C3 & C5 Positions: These are the primary vectors for steric bulk. In kinase inhibitors, substituents here often occupy the hydrophobic pocket of the ATP binding site.

-

C4 Position: The electronic tuner. Electron-withdrawing groups (EWGs) here can modulate the acidity of the N1 proton (if present) and influence the ring's pi-stacking capability.

SAR Visualization

The following diagram illustrates the functional logic of the pyrazole scaffold in drug design.

Figure 1: Structural Activity Relationship (SAR) map of the pyrazole scaffold, highlighting the functional role of specific substitution points.

Part 2: Therapeutic Area 1 - Oncology (Kinase Inhibition)[1][2]

The most prolific application of pyrazoles is in the inhibition of protein kinases, particularly EGFR (Epidermal Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Mechanism of Action: ATP Competition

Pyrazole derivatives function primarily as Type I ATP-competitive inhibitors . The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR) within the kinase catalytic domain. This blockade prevents ATP binding, thereby shutting down downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation.

Signaling Pathway Interruption

The diagram below details where pyrazole derivatives intervene in the EGFR signaling cascade.

Figure 2: Mechanism of EGFR pathway inhibition by pyrazole derivatives.[1][2] The molecule competes with ATP at the receptor level, halting the cascade.

Comparative Potency Data

Recent studies (2023-2024) have benchmarked novel pyrazole-fused derivatives against standard chemotherapeutics.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference Standard | Relative Potency |

| Pyrazolo[1,5-a]pyrimidine | EGFR / CDK2 | MCF-7 (Breast) | 0.26 | Erlotinib (0.41 µM) | Superior |

| 1,5-Diaryl Pyrazole | COX-2 / Lung | A549 (Lung) | 0.83 | Celecoxib | Comparable |

| Pyranopyrazole | CDK-9 | HepG2 (Liver) | 0.12 | Staurosporine | High |

| Thiazolyl-Pyrazole | DNA Gyrase | S. aureus | 4.0 (µg/mL) | Ciprofloxacin | Moderate |

Data synthesized from recent high-impact screenings [1, 2].

Part 3: Inflammation (COX-2 Selectivity)

The success of Celecoxib (Celebrex) validated the pyrazole scaffold for anti-inflammatory therapy.

-

The Challenge: Traditional NSAIDs inhibit both COX-1 (constitutive, protects stomach lining) and COX-2 (inducible, inflammatory). This leads to gastric ulcers.

-

The Pyrazole Solution: The rigid pyrazole ring allows for the placement of bulky side groups (e.g., sulfonamides or trifluoromethyl groups) that physically cannot fit into the smaller hydrophobic channel of COX-1 but fit perfectly into the larger pocket of COX-2.

-

Protocol Insight: When synthesizing these derivatives, incorporating a para-sulfonamido phenyl group at the N1 position is the gold standard for achieving this selectivity.

Part 4: Experimental Protocols

To ensure reproducibility (Trustworthiness), we utilize the Knorr Pyrazole Synthesis , the most robust method for generating the central ring.

Synthetic Workflow (Knorr Reaction)

Objective: Synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole. Reaction Type: Condensation / Cyclization.

Reagents:

-

Acetylacetone (1,3-dicarbonyl source).[3]

-

Phenylhydrazine (Nucleophile).

-

Ethanol (Solvent).

-

Glacial Acetic Acid (Catalyst).

Step-by-Step Protocol:

-

Preparation: In a 100mL round-bottom flask, dissolve 10 mmol of Acetylacetone in 20 mL of ethanol.

-

Addition: Slowly add 10 mmol of Phenylhydrazine dropwise at room temperature. Caution: Exothermic reaction.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[4][5]

-

Work-up: Cool the mixture in an ice bath. The pyrazole derivative often precipitates as a solid.

-

Purification: Filter the solid and recrystallize from ethanol/water to obtain pure crystals.

Synthesis Visualization

Figure 3: Operational workflow for the Knorr Pyrazole Synthesis, ensuring high yield and purity.

Part 5: Future Outlook & Hybridization

The future of pyrazole chemistry lies in molecular hybridization . Current trends involve fusing the pyrazole ring with other pharmacophores:

-

Pyrazole-Coumarin hybrids: Enhanced anticancer activity against multidrug-resistant (MDR) cell lines.

-

Pyrazole-Urea conjugates: Potent VEGFR-2 inhibitors.

Researchers should focus on position C4 for introducing these hybrid linkers, as it causes minimal disruption to the primary binding mode of the pyrazole nitrogens.

References

-

Muthubhupathi, G., et al. (2024).[6][7] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 6

-

Hassan, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon (Cell Press). 8[1][9]

-

El-Morsy, A.M., et al. (2024).[9] Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. PubMed Central (NIH). 10

-

Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol. 4

-

Alam, M.J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry (NIH). 11

Sources

- 1. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. academicstrive.com [academicstrive.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel Pyrazole-Containing Compounds

The Strategic Value of the Pyrazole Scaffold

Why Pyrazoles? In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved therapeutics stems from its unique physicochemical duality. The pyrazole core acts as a bioisostere for phenyl rings, amides, and even nucleotides, but with superior pharmacokinetic properties.

-

H-Bond Switching: The N1-proton (donor) and N2-nitrogen (acceptor) allow for precise directional hydrogen bonding within enzyme active sites.

-

Metabolic Stability: Unlike five-membered heterocycles like furans or pyrroles, pyrazoles are remarkably resistant to oxidative metabolism by cytochrome P450s, enhancing drug half-life.

-

Rigid Geometry: The planar structure positions substituents at specific vectors (approx. 138° and 108° angles), ideal for targeting kinase hinge regions.

Validation in the Clinic: The efficacy of this scaffold is validated by major blockbusters:

-

Ruxolitinib (Jakafi): A JAK1/2 inhibitor where the pyrazole is critical for hinge binding.

-

Celecoxib (Celebrex): Uses a 1,5-diarylpyrazole to achieve COX-2 selectivity by exploiting the side pocket of the enzyme.

-

Pralsetinib (Gavreto): A RET inhibitor utilizing a fluorinated pyrazole to modulate lipophilicity and metabolic stability.

The Regioselectivity Conundrum: A Mechanistic Analysis

The Core Challenge:

The classical synthesis of pyrazoles—the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is plagued by regiochemical ambiguity. When a monosubstituted hydrazine (

Causality of Isomer Formation:

-

Nucleophilic Attack: The hydrazine's terminal nitrogen (

) is the most nucleophilic and attacks the most electrophilic carbonyl carbon first. -

Electronic vs. Steric Control:

-

Electronic: The

attacks the carbonyl adjacent to the most electron-withdrawing group. -

Steric: The

attacks the less sterically hindered carbonyl.

-

-

The Problem: In many substrates, electronic and steric factors compete, leading to difficult-to-separate mixtures (e.g., 60:40 ratios).

Expert Insight: To ensure a self-validating protocol, one must not rely on "hope" for separation. Instead, we employ Regiocontrolled Architectures using enaminones or specific catalytic cycles to force a single outcome.

Synthetic Architectures & Workflows[3]

Pathway A: The Enaminone "Lock" (High Precision)

Replacing 1,3-diketones with

Pathway B: Multicomponent Reactions (MCR) (Green/High Throughput)

For library generation, MCRs offer high atom economy. A 4-component reaction (Aldehyde + Malononitrile + Ketoester + Hydrazine) generates fused pyrazoles (e.g., pyranopyrazoles) in a single pot using water or ethanol.

Pathway C: Late-Stage C-H Functionalization

Instead of building the ring with substituents, we build the ring first and decorate it later using Transition-Metal Catalyzed C-H Activation (e.g., Pd or Ir catalysis). This allows for "scaffold hopping" late in the discovery phase.

Visualization: Pyrazole Discovery Logic

The following diagram outlines the decision matrix for selecting the correct synthetic pathway based on the target molecule's constraints.

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric constraints and development stage.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Target: Precise control of the 1,5-substitution pattern (often the most difficult to access purely).

Materials:

-

Acetophenone derivative (1.0 equiv)

-

DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

-

Aryl hydrazine hydrochloride (1.1 equiv)

-

Ethanol (anhydrous)

Methodology:

-

Enaminone Formation: Charge a round-bottom flask with the acetophenone derivative and DMF-DMA. Reflux for 3–6 hours.

-

Checkpoint: Monitor by TLC.[3] The formation of the bright yellow/orange enaminone intermediate is visually distinct.

-

Workup: Remove excess DMF-DMA under reduced pressure. The residue (enaminone) is usually pure enough for the next step.

-

-

Cyclocondensation: Dissolve the enaminone residue in Ethanol. Add the Aryl hydrazine hydrochloride.[4]

-

Reflux: Heat to reflux for 2–4 hours.

-

Isolation: Cool to room temperature. The pyrazole product typically precipitates.[3] Filter and wash with cold ethanol.[3]

Data Summary:

| Parameter | Value/Observation |

| Yield | 85–95% (Typical) |

| Regioselectivity | >98:2 (1,5-isomer vs 1,3-isomer) |

| Atom Economy | High (Byproduct is |

| Purification | Filtration/Recrystallization (No Column needed) |

Protocol 2: Green One-Pot Multicomponent Synthesis (MCR)

Target: Rapid generation of pyranopyrazole scaffolds for high-throughput screening.

Materials:

-

Aromatic Aldehyde (1.0 mmol)[3]

-

Malononitrile (1.0 mmol)[3]

-

Ethyl Acetoacetate (1.0 mmol)[3]

-

Hydrazine Hydrate (1.0 mmol)

-

Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4)

-

Solvent: Water:Ethanol (1:1)

Methodology:

-

Assembly: In a 25 mL flask, combine all four reagents and the catalyst in the solvent mixture.

-

Reaction: Stir vigorously at room temperature (or mild heating to 50°C) for 30–60 minutes.

-

Visual Cue: The reaction mixture will thicken as the solid product precipitates out of the aqueous medium.

-

-

Workup: Filter the solid precipitate. Wash with water (to remove catalyst/unreacted hydrazine) and then cold ethanol.

-

Validation: Recrystallize from hot ethanol if necessary.

Advanced Characterization: Distinguishing Regioisomers

A critical failure point in pyrazole synthesis is misidentifying the 1,3- vs 1,5-isomer. Standard 1H NMR is often insufficient.

The NOE (Nuclear Overhauser Effect) Protocol:

-

Setup: Prepare a concentrated sample in

. -

Target: Irradiate the N1-substituent (e.g., the phenyl ring protons or methyl group).

-

Observation:

-

1,5-Isomer: You will observe a strong NOE enhancement of the C5-substituent (the group adjacent to N1).

-

1,3-Isomer: You will observe NOE enhancement of the C5-proton (if C5 is unsubstituted) or NO enhancement of the substituent at C3 (as it is too distant).

-

Visualization: C-H Activation Workflow

The following diagram illustrates the catalytic cycle for late-stage functionalization, a key method for diversifying the pyrazole core.

Caption: Simplified catalytic cycle for Transition-Metal Catalyzed C-H Arylation of pyrazoles.

References

-

Ansari, A., et al. (2017). Biological activities of pyrazole derivatives.[1][5][8][9][10] European Journal of Medicinal Chemistry. Link

-

Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1][3][4][5][8][9][11][12][13][14][15][16] Chemical Reviews. Link

-

Kantam, M. L., et al. (2016).[6] Green synthesis of pyrazoles using heterogeneous catalysts. Synlett. Link

-

Maddila, S., et al. (2024). Recent advances in multicomponent synthesis of pyrazoles.[3][4] Organic & Biomolecular Chemistry.[4][13] Link

-

Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[4][13] Link

-

FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.Link

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 12. mdpi.com [mdpi.com]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.jp]

- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

N-alkylation of pyrazole using ethyl 4-bromobutanoate.

Application Note: Optimized Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

SubstitutionPart 1: Executive Summary

This application note details a robust, scalable protocol for the N-alkylation of

While conceptually simple, this reaction presents specific challenges:

-

Regiocontrol: Preventing bis-alkylation (quaternization) to the pyrazolium salt.

-

Chemo-stability: Preserving the ethyl ester functionality against hydrolysis or Claisen-type condensation.

-

Elimination Competition: Minimizing the E2 elimination of the alkyl bromide to ethyl crotonate.

This guide recommends a Solid-Liquid Phase Transfer Catalysis (SL-PTC) approach using anhydrous Potassium Carbonate (

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Key Mechanistic Insight:

Unlike imidazole, unsubstituted pyrazole (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the risk of over-alkylation.

Part 3: Critical Parameter Optimization

The choice of base and solvent is the primary determinant of yield and purity. Strong bases (NaH) are faster but risk ester hydrolysis. We prioritize Carbonates for chemoselectivity.

Table 1: Solvent & Base Screening Matrix

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Green/Alt) |

| Base | NaH (1.2 eq) | ||

| Solvent | Acetonitrile (MeCN) | THF / DMF (Dry) | Acetone |

| Additive | KI (0.1 eq) | None | TBAI (Phase Transfer) |

| Temp | Reflux ( | Reflux ( | |

| Time | 4 - 6 Hours | 1 Hour | 12 - 18 Hours |

| Pros | High ester tolerance; Easy workup. | Very fast; High conversion. | Mildest; Cesium effect improves rate. |

| Cons | Slower than NaH. | Risk of ester hydrolysis/Claisen. | Cost of Cesium; Acetone volatility. |

Expert Insight: We utilize Condition A . The addition of catalytic KI (Potassium Iodide) converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time in MeCN without compromising the ester stability.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate on a 10 mmol scale.

Materials

-

Pyrazole (

): 680 mg (10.0 mmol) -

Ethyl 4-bromobutanoate: 2.15 g (11.0 mmol, 1.1 eq)

-

Potassium Carbonate (

): 4.14 g (30.0 mmol, 3.0 eq) – Must be anhydrous/granular. -

Potassium Iodide (KI): 166 mg (1.0 mmol, 0.1 eq)

-

Acetonitrile (MeCN): 40 mL (HPLC Grade, Dry)

Step-by-Step Methodology

-

Activation:

-

To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Pyrazole (680 mg) and Acetonitrile (40 mL).

-

Add

(4.14 g) and KI (166 mg). -

Critical Step: Stir vigorously at Room Temperature (RT) for 15 minutes. This pre-activation ensures the base is well-dispersed and initial deprotonation begins.

-

-

Addition:

-

Add Ethyl 4-bromobutanoate (2.15 g) dropwise via syringe over 5 minutes.

-

Note: Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of bis-alkylation on the transiently formed product.

-

-

Reaction:

-

Fit the flask with a reflux condenser and a nitrogen balloon (or drying tube).

-

Heat the mixture to reflux (

C) . -

Monitor via TLC (System: 50% Ethyl Acetate / Hexane) or LC-MS.

-

Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of Pyrazole (

) and appearance of Product (

-

-

Workup (Filtration Method):

-

Cool the reaction mixture to RT.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

). -

Wash the filter cake with fresh Acetonitrile (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

-

Purification:

-

Dissolve the crude oil in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove trace DMSO/Salts if DMF was used, or simply to remove trace pyrazole.

-

Wash with Brine (20 mL).

-

Dry over

, filter, and concentrate. -

Flash Chromatography: If high purity (>98%) is required, purify on silica gel (Gradient: 0

40% Ethyl Acetate in Hexanes).

-

Expected Data

-

Yield: 85–92% (Isolated).

-

Appearance: Colorless to pale yellow oil.

-

1H NMR (400 MHz,

):

Part 5: Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic tree to diagnose the failure mode.

Figure 2: Decision tree for troubleshooting common synthetic anomalies.

Specific Troubleshooting Tips:

-

"I see the starting material persisting": Pyrazole is a weak nucleophile. Ensure your

is finely ground or switch to -

"My ester is gone": You likely have water in your solvent.

is generated, which saponifies the ester. Use molecular sieves in your MeCN.

Part 6: References

-

Regioselectivity in Pyrazole Alkylation:

-

Cesium Carbonate Effect:

-

pKa Data for Heterocycles:

-

Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.

-

Source:Journal of Organic Chemistry.

-

URL:[Link]

-

-

General Protocol Validation (BenchChem):

-

Title: Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate (Analogous Chemistry).

-

Source:BenchChem Application Notes.

-

Sources

Application Notes & Protocols: Ethyl 4-(1H-pyrazol-1-yl)butanoate as a Versatile Platform for Kinase Inhibitor Synthesis

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a pharmacologically significant "privileged structure," forming the core of many approved and investigational kinase inhibitors.[1][3][4] This document provides a detailed guide on the application of Ethyl 4-(1H-pyrazol-1-yl)butanoate , a key chemical intermediate, in the rational design and synthesis of novel kinase inhibitors. We will explore the strategic importance of this reagent, provide a representative synthetic workflow targeting the PI3K/Akt signaling pathway, and offer detailed, field-proven protocols for its chemical transformation into a potent inhibitor scaffold.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole ring system is a bioisostere of other aromatic systems and offers a unique combination of properties that make it ideal for kinase inhibitor design.[5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket.[6] This interaction is fundamental for achieving high-affinity binding and potent inhibition. Furthermore, the pyrazole ring is chemically stable and provides multiple points for substitution, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[2][7]

Ethyl 4-(1H-pyrazol-1-yl)butanoate is a particularly valuable building block for several reasons:

-

Pre-installed Hinge-Binding Motif: The 1H-pyrazole ring is the core pharmacophore responsible for anchoring the inhibitor to the kinase hinge.

-

Flexible Linker: The butanoate chain provides a four-carbon linker of optimal length and flexibility to position other pharmacophoric elements within the ATP-binding site.

-

Reactive Handle: The ethyl ester functionality is a versatile chemical handle that can be readily hydrolyzed to a carboxylic acid, which can then be coupled to a wide array of other chemical fragments via robust amide bond formation.

This strategic combination allows for a modular approach to inhibitor synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Target Pathway: PI3K/Akt/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular functions, including cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in many human cancers, making it one of the most attractive targets for cancer therapy.[4][7] Small molecule inhibitors that block the ATP-binding site of PI3K prevent downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[4] The protocol detailed below outlines a strategy to synthesize a pyrazole-based inhibitor scaffold designed to target this critical oncogenic pathway.

Caption: A generalized workflow for the synthesis of a kinase inhibitor from Ethyl 4-(1H-pyrazol-1-yl)butanoate.

Detailed Experimental Protocols

Disclaimer: These protocols are for research purposes only and should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)butanoic acid (Intermediate 1)

Causality: The conversion of the ethyl ester to a carboxylic acid is a critical activation step. The carboxylic acid is readily converted to an activated species (e.g., an acyl-isourea by EDC) that can undergo nucleophilic attack by an amine in the subsequent coupling step. Standard saponification with a strong base like lithium hydroxide (LiOH) is a reliable and high-yielding method for this transformation in a mixed solvent system to ensure solubility of the starting material.

-

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), 2 M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2 M HCl. A white precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 4-(1H-pyrazol-1-yl)butanoic acid, can often be used in the next step without further purification. If necessary, purify by recrystallization or flash chromatography.

-

Protocol 2: Synthesis of N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)butanamide (Final Product)

Causality: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) is a classic and effective choice. HOBt reacts with the EDC-activated acid to form an activated ester intermediate, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral centers are present, leading to a cleaner reaction and higher yields.

-

Materials:

-

4-(1H-pyrazol-1-yl)butanoic acid (Intermediate 1, 1.0 eq)

-

4-Morpholinoaniline (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 4-(1H-pyrazol-1-yl)butanoic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add 4-morpholinoaniline (1.05 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure final product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Representative Data

The following table summarizes the expected inputs and outputs for the representative synthesis described above. Yields and analytical data are illustrative.

| Compound | Role | Molecular Weight ( g/mol ) | Molar Eq. | Expected Yield | Expected ¹H NMR (CDCl₃, δ ppm) |

| Ethyl 4-(1H-pyrazol-1-yl)butanoate | Starting Material | 182.22 | 1.0 | N/A | 7.4-7.5 (d, 2H), 6.2 (t, 1H), 4.2 (t, 2H), 4.1 (q, 2H), 2.2 (p, 2H), 1.2 (t, 3H) |

| 4-(1H-pyrazol-1-yl)butanoic acid | Intermediate | 154.17 | 1.0 | >90% | 10-12 (br s, 1H), 7.5 (d, 2H), 6.2 (t, 1H), 4.2 (t, 2H), 2.5 (t, 2H), 2.2 (p, 2H) |

| Final Inhibitor Scaffold | Final Product | 314.38 | 1.0 | 60-80% | 8.0-9.0 (br s, 1H), 7.2-7.5 (m, 6H), 6.2 (t, 1H), 4.2 (t, 2H), 3.8 (t, 4H), 3.1 (t, 4H), 2.3 (t, 2H), 2.2 (p, 2H) |

Conclusion

Ethyl 4-(1H-pyrazol-1-yl)butanoate serves as an exemplary building block for the efficient and modular synthesis of pyrazole-based kinase inhibitors. The straightforward transformation of its ester functionality into a reactive carboxylic acid allows for robust amide coupling to a variety of amine-containing fragments, enabling extensive exploration of chemical space. The protocols provided herein offer a reliable and rational pathway for synthesizing scaffolds targeting critical oncogenic pathways like PI3K/Akt. This approach underscores the power of strategic intermediate design in accelerating the drug discovery process for next-generation targeted therapies.

References

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.

- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.

- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source not specified.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.

- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing.

- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.

- Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.

- 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Development of Pyrazole Derivatives as Potent Anti-Inflammatory Agents

[1][2][3][4]

Introduction & Rationale

The gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) stems from the non-selective inhibition of Cyclooxygenase-1 (COX-1), an enzyme critical for maintaining the gastric mucosal barrier. The pyrazole scaffold—exemplified by Celecoxib —has emerged as a privileged structure in medicinal chemistry due to its ability to selectively target the inducible Cyclooxygenase-2 (COX-2) isoform, thereby reducing inflammation without compromising gastric integrity.[1]

This guide details a comprehensive workflow for developing novel pyrazole derivatives, moving from rational chemical synthesis to rigorous biological validation.

Mechanism of Action

The primary objective is to interrupt the Arachidonic Acid (AA) cascade. Pyrazole derivatives are designed to fit into the larger hydrophobic side pocket of the COX-2 active site, a structural feature absent in COX-1.

Figure 1: The Arachidonic Acid Cascade. Pyrazole derivatives are engineered to selectively inhibit COX-2, preventing the formation of pro-inflammatory prostaglandins while sparing the cytoprotective effects of COX-1.

Chemical Synthesis Protocol

Objective: Synthesize 1,3,5-trisubstituted pyrazoles via the Claisen-Schmidt condensation followed by cyclization. This route allows for modular modification of the aryl rings to optimize Structure-Activity Relationships (SAR).

Reagents & Equipment

-

Reagents: Substituted acetophenones, substituted benzaldehydes, hydrazine hydrate (80%), ethanol (absolute), glacial acetic acid, sodium hydroxide (NaOH).

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve: In a 250 mL flask, dissolve 0.01 mol of substituted acetophenone in 20 mL of ethanol.

-

Catalyze: Add 10 mL of 40% NaOH solution dropwise while stirring on an ice bath (0–5°C).

-

React: Add 0.01 mol of substituted benzaldehyde. Stir at room temperature for 12–24 hours.

-

Monitor: Check progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolate: Pour the reaction mixture into crushed ice/HCl water. Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole

-

Mix: Dissolve 0.01 mol of the chalcone (from Step 1) in 30 mL of glacial acetic acid or ethanol.

-

Cyclize: Add 0.02 mol of hydrazine hydrate (or phenylhydrazine for N-substituted derivatives).

-

Reflux: Heat the mixture under reflux for 6–8 hours.

-

Purify: Pour into ice-cold water. The solid product precipitates. Filter, dry, and recrystallize from ethanol/DMF.

-

Validate: Confirm structure using 1H-NMR (distinct pyrazole proton singlet at δ 6.5–7.0 ppm) and Mass Spectrometry .

In Vitro Pharmacological Evaluation[6][7][8][9]

COX-1/COX-2 Colorimetric Inhibition Assay

Rationale: To determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).[2] A high SI indicates reduced risk of gastric side effects.

Protocol (Adapted from Cayman Chemical COX Screening Kit):

-

Preparation: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0) containing Heme (cofactor).[3]

-

Enzyme Incubation:

-

Inhibitor Addition: Add 10 µL of the test pyrazole derivative (dissolved in DMSO) to the reaction tubes. Include a Vehicle Control (DMSO only) and Positive Control (Celecoxib). Incubate for 10 min at 37°C.

-

Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

Detection: The peroxidase activity of COX oxidizes TMPD to a blue compound. Measure absorbance at 590 nm after 5 minutes.

-

Calculation:

Cellular Anti-Inflammatory Assay (Nitric Oxide)

Rationale: Macrophages release Nitric Oxide (NO) upon stimulation with Lipopolysaccharide (LPS).[5][6] Effective anti-inflammatory agents reduce NO accumulation.[5]

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (

cells/well) in DMEM. Incubate for 24 hours. -

Treatment: Pre-treat cells with test compounds (1–100 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Mix 100 µL of cell supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

-

Incubate for 10 minutes in the dark.

-

-

Readout: Measure absorbance at 540 nm .

-

Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction isn't due to cytotoxicity.

In Vivo Validation: Carrageenan-Induced Paw Edema

Rationale: This is the gold-standard model for acute inflammation, assessing the drug's ability to inhibit prostaglandin release in live tissue.

Protocol:

-

Animals: Wistar albino rats (150–200 g), fasted overnight.

-

Grouping (n=6):

-

Group I: Vehicle Control (Saline/CMC).

-

Group II: Standard (Celecoxib 10 mg/kg, p.o.).

-

Group III: Test Compound (10 mg/kg, p.o.).

-

-

Administration: Administer drugs orally 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.

-

Analysis: Calculate % Edema Inhibition relative to the control group.

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.[7]

Data Summary & Expected Results

The following table illustrates the expected profile of a successful lead candidate compared to reference standards.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | NO Inhibition (RAW 264.7) | Edema Inhibition (3h) |

| Ideal Candidate | > 100 | < 0.5 | > 200 | > 80% | > 60% |

| Celecoxib | 15.0 | 0.04 | 375 | 85% | 65% |

| Indomethacin | 0.02 | 0.60 | 0.03 (Non-selective) | 90% | 70% |

Key Interpretation:

-

High SI: Essential for safety.

-

Edema Inhibition: Peak inhibition at 3 hours correlates with peak COX-2 expression in the carrageenan model.

References

-

Review of Pyrazole Synthesis & Activity: Alegaon, S. G., et al.[8][9][1][10] "Synthesis and pharmacological evaluation of some novel pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2014.

-

COX Inhibition Assay Protocol: Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Booklet."

-

RAW 264.7 NO Assay (Griess Method): Bryan, N. S., & Grisham, M. B. "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine, 2007.

-

Carrageenan-Induced Paw Edema Model: Morris, C. J.[11] "Carrageenan-induced paw edema in the rat and mouse."[11] Methods in Molecular Biology, 2003.[11]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 5. thaiscience.info [thaiscience.info]

- 6. jkb.ub.ac.id [jkb.ub.ac.id]

- 7. wisdomlib.org [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency Microwave-Assisted Synthesis of Pyrazole Scaffolds

Application Note & Experimental Protocols

Executive Summary & Theoretical Grounding

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] Traditional synthesis, primarily the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds, often requires refluxing in organic solvents for hours (6–12 h) with variable yields.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape.[1] Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) utilizes dielectric heating .

-

Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field, generating heat via molecular friction.

-

Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Key Advantage: This internal, volumetric heating allows reaction mixtures to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) inside sealed vessels, accelerating reaction kinetics from hours to minutes while often improving regioselectivity [1].

Experimental Hardware & Setup

To ensure reproducibility and safety, the following setup is required. Do not use domestic microwave ovens; they lack the pressure control and magnetic stirring essential for organic synthesis.

Instrumentation[2][3][4][5][6][7]

-

Reactor Type: Monomode (focused) microwave reactor (e.g., CEM Discover, Biotage Initiator).

-

Power Range: 0–300 W (dynamic control recommended).[1]

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[1] Note: Fiber optics provide higher accuracy for polar solvents.[1]

Reaction Vessels[6]

-

Material: High-grade borosilicate glass (pressure rated to 20–30 bar).[1]

-

Sealing: Aluminum crimp caps with PTFE/Silicone septa.[1]

-

Stirring: Cross-shaped PTFE-coated magnetic stir bars.[1] Critical: Uniform stirring prevents "hot spots" that can lead to vessel failure.[1]

Safety Constraints[3][8][9]

-

Fill Volume: 0.5 mL to 20 mL (depending on vial size). Never fill >75% to allow headspace for pressure build-up.

-

Solvent Selection: Avoid low-boiling, non-polar solvents (e.g., diethyl ether) unless using a passive heating element (e.g., SiC vessel). Preferred solvents: Ethanol, Water, Acetic Acid, DMF.

Core Protocols

Protocol A: Standard Knorr Condensation (Ethanol-Based)

Best for: Initial library synthesis and solubility of lipophilic substrates.[1]

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve Phenylhydrazine (1.0 mmol) and the corresponding 1,3-diketone (e.g., ethyl acetoacetate, 1.0 mmol) in Ethanol (2–3 mL).

-

Catalysis: Add 10 mol% Acetic Acid (optional; accelerates dehydration).

-

Sealing: Add a stir bar and crimp the vial with a PTFE/Silicone cap.

-

Irradiation:

-

Mode: Dynamic (hold temperature).[1]

-

Temp: 120°C.

-

Hold Time: 5–10 minutes.

-

Pre-stir: 30 seconds (low speed).

-

Pressure Limit: Set to 15 bar (safety cut-off).

-

-

Workup: Cool to <50°C using compressed air (built-in). Pour the mixture into ice-cold water. The pyrazole usually precipitates. Filter, wash with water, and recrystallize from ethanol if necessary.

Protocol B: "Green" Aqueous Synthesis (Surfactant-Free)

Best for: Environmental sustainability and water-soluble hydrazines.

Scientific Rationale: Water absorbs microwave energy efficiently (

Step-by-Step Methodology:

-

Preparation: Mix Hydrazine Hydrate (1.2 mmol) and 1,3-diketone (1.0 mmol) in a 10 mL vial.

-

Solvent: Add Deionized Water (3 mL). Note: The mixture may be heterogeneous initially.[1][2]

-

Irradiation:

-

Temp: 140°C.

-

Time: 10–15 minutes.

-

Stirring: High (essential for emulsion formation).[1]

-

-

Workup: Upon cooling, the product often separates as a solid or oil. Decant the aqueous layer. Recrystallize the solid from ethanol/water (1:1).

Protocol C: Solvent-Free Synthesis (Solid Support)

Best for: High-throughput screening and minimizing waste.

Step-by-Step Methodology:

-

Adsorption: Dissolve reactants (1 mmol each) in a minimal amount of volatile solvent (e.g., DCM). Add Silica Gel or Montmorillonite K-10 Clay (500 mg).[1] Evaporate the solvent under vacuum to leave a free-flowing powder.

-

Loading: Transfer the powder into the microwave vial. Do not add liquid solvent.[1][3]

-

Irradiation:

-

Temp: 120°C.

-

Time: 3–5 minutes.

-

Note: Solid supports heat rapidly; ensure the IR sensor is targeting the powder, not the glass.

-

-

Workup: Add ethyl acetate (5 mL) to the vial, vortex to extract the product from the support, filter off the solid, and evaporate the filtrate.

Data Presentation: Comparative Efficiency

The following table summarizes the efficiency gains of MW protocols compared to conventional oil bath heating for typical pyrazole synthesis (e.g., 3-methyl-1-phenyl-5-pyrazolone) [3].

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Protocol A) | Microwave (Protocol B - Aqueous) |

| Temperature | Reflux (78°C) | 120°C (Superheated) | 140°C (Superheated) |

| Time | 4 – 8 Hours | 5 – 10 Minutes | 10 – 15 Minutes |

| Yield | 65 – 75% | 85 – 94% | 80 – 90% |

| Solvent Usage | High (20-50 mL) | Low (2-3 mL) | Water (Green) |

| Workup | Extraction/Evaporation | Filtration/Precipitation | Decantation |

Visualizations

Experimental Workflow (Standard Protocol)

Caption: Figure 1. Standard operational workflow for microwave-assisted synthesis in a monomode reactor.

Mechanistic Pathway (Knorr Condensation)

Caption: Figure 2. Knorr condensation mechanism accelerated by dielectric heating.[1]

Troubleshooting & Optimization

-

Vessel Failure: If the vial vents or breaks, the reaction is generating gas (N2 or CO2) or the solvent volume is too high. Solution: Reduce fill volume to 50% and check if reagents decompose to gaseous byproducts.

-

Low Yield (Regioselectivity): In unsymmetrical diketones, two isomers are possible.[1] Solution: Switch solvent polarity. Lower polarity solvents (e.g., Toluene/Ethanol mix) often favor one isomer over the other due to transition state stabilization.

-

Incomplete Reaction: If TLC shows starting material after 10 mins. Solution: Increase temperature by 20°C rather than extending time. MW effects are temperature-dependent.

References

-

Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Molecules, 2025.

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect, 2023.

-

Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Eur J Life Sci, 2025.

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. NIH PMC, 2011.

-

Microwave Reactor Safety Guidelines. Kansas State University / Texas A&M Safety Protocols.

Sources

Application Notes and Protocols for the Functionalization of the Butanoate Chain of Ethyl 4-(1H-pyrazol-1-yl)butanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazole Scaffolds and Their Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The compound ethyl 4-(1H-pyrazol-1-yl)butanoate serves as a versatile starting material, featuring a stable pyrazole core linked to a flexible butanoate chain. This aliphatic chain presents multiple opportunities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and chemical probes.

The functionalization of the butanoate chain can modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides detailed protocols for several key transformations of the butanoate chain of ethyl 4-(1H-pyrazol-1-yl)butanoate, offering researchers a practical toolkit for derivatization.

I. Hydrolysis of the Ester: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)butanoic acid, is a fundamental transformation. The resulting carboxylic acid is a versatile intermediate that can be further functionalized, for instance, through amide bond formation or conversion to other carbonyl derivatives. The presence of the pyrazole ring necessitates careful selection of reaction conditions to avoid undesired side reactions.

Expertise & Experience: Choosing the Right Hydrolysis Conditions

While both acidic and basic conditions can effect ester hydrolysis, base-mediated saponification is generally preferred for this substrate. Strong acidic conditions at elevated temperatures could potentially lead to degradation of the pyrazole ring or undesired side reactions. Base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system, proceeds under milder conditions and generally affords cleaner products. The use of LiOH is often advantageous due to its high reactivity and the ease of purification of the resulting lithium carboxylate salt.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Objective: To synthesize 4-(1H-pyrazol-1-yl)butanoic acid.

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in a mixture of THF and water (2:1 v/v).

-

Add LiOH·H₂O (1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate may form.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)butanoic acid as a white solid.

Trustworthiness: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum should show the disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.

II. Amidation of the Ester: Building Blocks for Peptidomimetics and More

The conversion of the ester to an amide is a critical step in the synthesis of many biologically active molecules. Direct amidation of the ester can be achieved through various methods, with the choice of method depending on the nature of the amine and the desired reaction conditions.

Expertise & Experience: Navigating Amide Bond Formation

Direct aminolysis of unactivated esters with amines is often slow and requires high temperatures. A more practical approach involves the use of a coupling agent or a catalyst.[] For the synthesis of amides from ethyl 4-(1H-pyrazol-1-yl)butanoate, a robust method is the use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to activate the ester towards nucleophilic attack by the amine.[4] This method is particularly useful for coupling with less nucleophilic amines.

Protocol 2: LiHMDS-Mediated Amidation of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Objective: To synthesize N-substituted 4-(1H-pyrazol-1-yl)butanamides.

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Amine (primary or secondary)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Syringes and needles

Procedure:

-

To a flame-dried, inert-atmosphere-purged round-bottom flask, add a solution of the desired amine (1.2 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add LiHMDS solution (1.5 equiv) dropwise via syringe.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ester (typically 4-12 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Trustworthiness: The reaction should be performed under an inert atmosphere to prevent quenching of the strong base. The progress can be monitored by TLC or LC-MS. The structure of the final amide can be confirmed by spectroscopic methods. The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

III. Reduction of the Ester: Accessing the Primary Alcohol

Reduction of the ester moiety to a primary alcohol, 4-(1H-pyrazol-1-yl)butan-1-ol, provides a valuable intermediate with a terminal hydroxyl group that can be further derivatized through etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Expertise & Experience: Selecting the Right Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7] It is more reactive than sodium borohydride (NaBH₄), which is generally not effective for ester reduction.[8][9] The reaction with LiAlH₄ is typically fast and high-yielding. However, due to its high reactivity and violent reaction with water, it must be handled with care under anhydrous conditions.

Protocol 3: Reduction of Ethyl 4-(1H-pyrazol-1-yl)butanoate with LiAlH₄

Objective: To synthesize 4-(1H-pyrazol-1-yl)butan-1-ol.

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware

-

Dropping funnel

Procedure:

-

To a flame-dried, inert-atmosphere-purged round-bottom flask, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (x mL, where x = grams of LiAlH₄ used)

-

15% aqueous NaOH (x mL)

-

Water (3x mL)

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or EtOAc.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary to yield 4-(1H-pyrazol-1-yl)butan-1-ol.

Trustworthiness: The quenching procedure (Fieser workup) is critical for safety and for obtaining a filterable solid.[10] The progress of the reduction can be followed by TLC. The product can be characterized by NMR and IR spectroscopy. The IR spectrum should show a broad O-H stretch around 3300-3500 cm⁻¹ and the disappearance of the ester C=O stretch.

IV. Advanced Functionalization Strategies

Beyond the fundamental transformations of the ester group, the butanoate chain itself can be functionalized at other positions. These more advanced methods, such as α-functionalization and C-H activation, offer powerful tools for creating novel molecular architectures.

A. α-Halogenation of the Butanoate Chain

Introducing a halogen at the α-position to the carbonyl group provides a handle for subsequent nucleophilic substitution reactions, enabling the formation of α-substituted derivatives such as α-amino acids or α-hydroxy acids.

α-Halogenation of esters proceeds via an enolate intermediate. The formation of the enolate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reaction with an electrophilic halogen source, such as N-bromosuccinimide (NBS), introduces the halogen at the α-position. Careful control of stoichiometry and temperature is crucial to avoid side reactions.

Objective: To synthesize ethyl 2-bromo-4-(1H-pyrazol-1-yl)butanoate.

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

N-bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard inert atmosphere glassware

Procedure:

-

In a flame-dried, inert-atmosphere-purged flask, dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equiv) dropwise.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

In a separate flask, dissolve NBS (1.2 equiv) in anhydrous THF and cool to -78 °C.

-

Transfer the enolate solution via cannula to the cold NBS solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Trustworthiness: This reaction is highly sensitive to moisture and air. Strict anhydrous and inert conditions are essential for success. The reaction temperature must be maintained at -78 °C during the addition steps to prevent side reactions. The product can be characterized by NMR and mass spectrometry.

B. Directed C-H Functionalization of the Butanoate Chain

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds.[11][12] The pyrazole ring can act as a directing group, guiding a metal catalyst to specific C-H bonds on the alkyl chain, enabling regioselective functionalization.[13]

The N2 atom of the pyrazole ring can coordinate to a transition metal, such as palladium, forming a metallacycle that brings the catalyst in proximity to C-H bonds on the butanoate chain. This can facilitate C-H activation, typically at the γ or δ positions, leading to the formation of new C-C or C-heteroatom bonds. While specific examples for the butanoate chain of this exact substrate are not extensively reported, the principles of directed C-H activation suggest this is a feasible and exciting avenue for diversification.

Objective: To selectively introduce an aryl group at the γ-position of the butanoate chain.

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Aryl iodide or bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

-

A silver salt oxidant (e.g., Ag₂CO₃ or AgOAc)

-

An appropriate solvent (e.g., dioxane, toluene, or a fluorinated alcohol)

-

Standard inert atmosphere glassware

Procedure (Hypothetical, for optimization):

-

To an oven-dried Schlenk tube, add ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the silver salt (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the γ-arylated product.

Trustworthiness and Further Development: This protocol is presented as a starting point for exploration, based on established principles of directed C-H activation.[1][14] Optimization of the catalyst, ligand, oxidant, solvent, and temperature will likely be necessary to achieve good yields and regioselectivity. The pyrazole ring is a well-established directing group for C-H functionalization, making this a promising, albeit challenging, transformation.

Data Presentation

| Functionalization | Product | Key Reagents | Typical Conditions | Notes |

| Hydrolysis | 4-(1H-pyrazol-1-yl)butanoic acid | LiOH·H₂O | THF/H₂O, rt | Mild and efficient. |

| Amidation | N-R-4-(1H-pyrazol-1-yl)butanamide | Amine, LiHMDS | Anhydrous THF, 0 °C to rt | Good for a range of amines. |

| Reduction | 4-(1H-pyrazol-1-yl)butan-1-ol | LiAlH₄ | Anhydrous THF, 0 °C to rt | Powerful reduction, requires careful handling. |

| α-Bromination | Ethyl 2-bromo-4-(1H-pyrazol-1-yl)butanoate | LDA, NBS | Anhydrous THF, -78 °C | Provides a handle for further substitution. |

| γ-Arylation | Ethyl 4-aryl-4-(1H-pyrazol-1-yl)butanoate | Ar-X, Pd(OAc)₂, Ligand | High temperature, inert atmosphere | Advanced method, requires optimization. |

Visualizations

Reaction Schemes

Caption: Key functionalization pathways of the butanoate chain.

Experimental Workflow for LiAlH₄ Reduction

Caption: Step-by-step workflow for ester reduction.

References

-

D. A. Colby, R. G. Bergman, J. A. Ellman, Chem. Rev., 2010 , 110, 624-655. ([Link])

-

T. W. Lyons, M. S. Sanford, Chem. Rev., 2010 , 110, 1147-1169. ([Link])

-

S. R. Chemler, D. Trauner, S. J. Danishefsky, Angew. Chem. Int. Ed., 2001 , 40, 4544-4568. ([Link])

-

J. Wencel-Delord, T. Dröge, F. Liu, F. Glorius, Chem. Soc. Rev., 2011 , 40, 4740-4761. ([Link])

-

F. K. K. Cheung, D. J. C. Pappoe, V. K. Aggarwal, Angew. Chem. Int. Ed., 2012 , 51, 8363-8365. ([Link])

-

S. F. Vasilevsky, E. E. Shults, V. A. Volkov, Arkivoc, 2006 , (v), 9-28. ([Link])

-

A. A. Bekhit, T. Abdel-Aziem, Med. Res. Rev., 2004 , 24, 225-302. ([Link])

-

N. K. Terrett, Combinatorial Chemistry, Oxford University Press, 1998. ([Link])

-

A. R. Katritzky, S. A. Belyakov, Chem. Soc. Rev., 1998 , 27, 415-420. ([Link])

-

J. I. Lee, H. Park, Bull. Korean Chem. Soc., 2003 , 24, 644-646. ([Link])

-

R. E. Gawley, Org. React., 1988 , 35, 1. ([Link])

-

G. Brasche, J. Garcia-Fortanet, S. L. Buchwald, Org. Lett., 2008 , 10, 2207–2210. ([Link])

-

A. S. C. Chan, F. H. Ebetino, J. Med. Chem., 1994 , 37, 2208-2217. ([Link])

-

L. F. Fieser, M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, pp. 581-595. ([Link])

-

V. K. Tandon, V. K. Singh, Tetrahedron Lett., 2004 , 45, 4341-4343. ([Link])

-

M. Hudlicky, Reductions in Organic Chemistry, 2nd ed., ACS Monograph 188, American Chemical Society, 1996. ([Link])

-

C. A. G. N. Montalbetti, V. Falque, Tetrahedron, 2005 , 61, 10827-10852. ([Link])

-

M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013. ([Link])

-

P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014. ([Link])

-

S. O. de Silva, V. Snieckus, Can. J. Chem., 1974 , 52, 1294-1306. ([Link])

-

J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012. ([Link])

-

AdiChemistry, "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism". ([Link])

-

J. Soderberg, "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives", Master Organic Chemistry. ([Link])

-

Khan Academy, "Preparation of alcohols using LiAlH4". ([Link])

-

Chemistry LibreTexts, "Esters can be reduced to 1° alcohols using LiAlH4". ([Link])

Sources

- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]

- 3. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Ticket ID: PYR-BUT-001 Status: Open Subject: Yield Optimization & Troubleshooting for N-Alkylation Protocols[1][2]

Core Directive & Scope

Welcome to the Reaction Optimization Center.

You are likely attempting to synthesize ethyl 4-(1H-pyrazol-1-yl)butanoate via the

This guide treats your chemical synthesis as a system. We will optimize the "Hardware" (Reagents), upgrade the "Software" (Protocol), and provide a "Debugging" matrix for failure analysis.

The Reaction System (Mechanism & Logic)

To fix the yield, you must visualize the competition between the productive substitution (

Figure 1: The mechanistic fork. Success depends on favoring Pathway A over Pathway B.

The "Gold Standard" Protocol

Do not use Sodium Hydride (

Recommended System: The Finkelstein-Assisted Carbonate Route [1]

| Component | Recommendation | The "Why" (Causality) |

| Substrate | 1H-Pyrazole (1.0 eq) | Limiting reagent. |

| Linker | Ethyl 4-bromobutyrate (1.1 - 1.2 eq) | Slight excess compensates for minor elimination side-reactions.[1] |

| Base | Milder than | |

| Catalyst | KI or TBAI (0.1 eq) | CRITICAL: Converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating |

| Solvent | Acetonitrile (MeCN) or Acetone | Polar aprotic.[1][2] Easier to remove than DMF/DMSO. MeCN allows higher reflux temps ( |

| Temp | Reflux ( | Required to overcome the activation energy of the neutral pyrazole nucleophile.[1][2] |

Step-by-Step Workflow

-

Activation: Dissolve Pyrazole (1.0 eq) in Acetonitrile (0.5 M concentration). Add

(2.0 eq) and stir at RT for 15 mins. -

Catalysis: Add Potassium Iodide (KI, 0.1 eq).

-

Addition: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise.

-

Reaction: Heat to reflux with vigorous stirring (heterogeneous mixture) for 12–16 hours.

-

Checkpoint: Check TLC. If conversion is <90%, add 0.1 eq more linker and stir 2h.

-

Workup: Filter off solids (

). Concentrate filtrate. Redissolve in EtOAc, wash with water/brine to remove residual salts/KI.

Troubleshooting & Diagnostics (The "Debugging" Matrix)

Use this decision tree to identify why your yield is low.

Figure 2: Diagnostic flow for crude product analysis.[1]

Common Error Codes

Error 1: The "Vinyl" Impurity (Elimination)

-

Symptom: NMR shows alkene peaks (multiplets around 5.0–6.0 ppm).[1][2] Yield is low.

-

Root Cause: The base acted as a base, not a buffer.[2] It deprotonated the

-position of the butyrate linker.[1] -

Fix:

Error 2: The "Missing Ethyl" (Hydrolysis)

-

Symptom: Product is acidic; ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) are missing or weak.

-

Root Cause: "Wet" solvent or using a hydroxide base (

).[1] -

Fix: Use anhydrous Acetonitrile. Add 3Å molecular sieves to the reaction flask. Ensure the base is Carbonate, not Hydroxide.

Error 3: The "Sluggish" Reaction (Incomplete Conversion)

-

Symptom: Pyrazole remains after 24h.

-